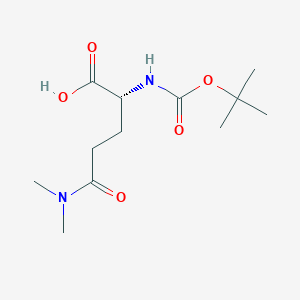
(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid, also known as (R)-Boc-DMA-OXP, is an amino acid derivative which has been widely studied in both in vitro and in vivo studies. It is an important building block for many peptides and proteins, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Organic Synthesis
The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protective group for amines. The Boc group is particularly valuable because it can be introduced under mild conditions and removed selectively in the presence of other sensitive functional groups . This compound, with its Boc-protected amino group, is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Peptide Synthesis
In peptide synthesis, the Boc group is employed to protect the amino group during the coupling of peptide chains. This compound’s structure allows for the selective deprotection of the Boc group without affecting other tert-butyl protected moieties, which is crucial for the stepwise construction of peptides .
Biocatalysis
The unique reactivity of the tert-butyl group is explored in biocatalysis. Enzymes can be engineered to selectively recognize Boc-protected substrates, leading to innovative approaches in the synthesis of chiral compounds .
Mécanisme D'action
Target of Action
The compound, also known as (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is primarily used in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids . The primary targets of this compound are therefore amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolism.
Mode of Action
The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds, particularly amino acids . The Boc group serves as a protective group for the amino group in amino acids during peptide synthesis. It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence and structure of the synthesized peptide.
Biochemical Pathways
The introduction of the Boc group into amino acids is a key step in the synthesis of Boc-amino acids, which are used in the production of peptides and proteins . This process affects the biochemical pathway of protein synthesis, specifically the step involving the coupling of amino acids. The presence of the Boc group ensures that the amino acids couple in the correct sequence, thereby leading to the formation of the desired peptide or protein.
Result of Action
The primary result of the action of this compound is the successful synthesis of Boc-amino acids, which can then be used to produce peptides and proteins with the correct sequence and structure . This is crucial in both biological research and pharmaceutical development, where peptides and proteins are often used as therapeutic agents or targets for drug discovery.
Action Environment
The efficiency and sustainability of the compound’s action can be influenced by various environmental factors. For instance, the use of flow microreactor systems has been shown to make the process of introducing the Boc group into organic compounds more efficient, versatile, and sustainable compared to traditional batch processes . Other factors, such as temperature, pH, and the presence of other reagents, can also affect the compound’s efficacy and stability.
Propriétés
IUPAC Name |
(2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRAADPAONILMH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

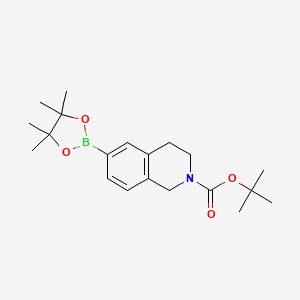
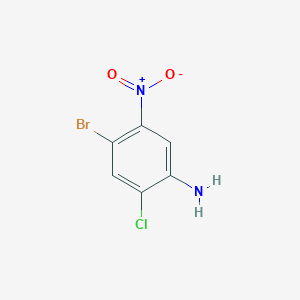

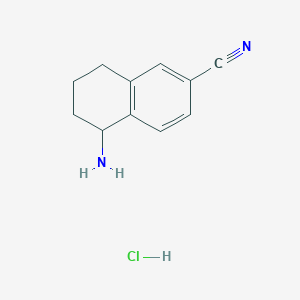
![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
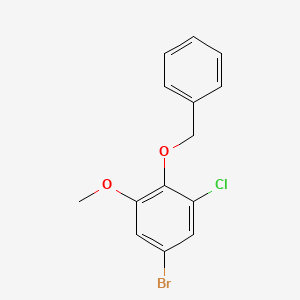
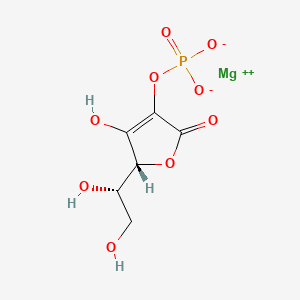



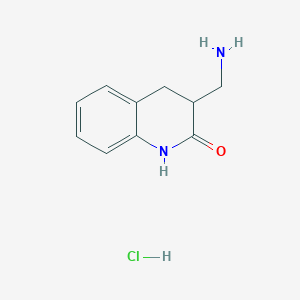
![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)